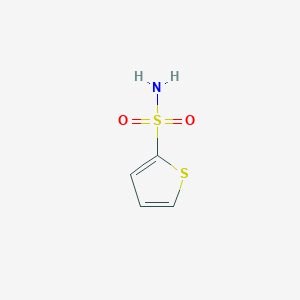

thiophene-2-sulfonamide

Übersicht

Beschreibung

Thiophene sulfonamide is a compound that combines the structural features of thiophene and sulfonamide. Thiophene is a five-membered aromatic ring containing one sulfur atom, while sulfonamide is a functional group characterized by the presence of a sulfonyl group attached to an amine. Thiophene sulfonamides are known for their significant biological activities and are widely studied for their potential therapeutic applications, particularly as inhibitors of carbonic anhydrase enzymes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thiophene sulfonamides can be synthesized through various methods. One common approach involves the direct synthesis from thiols and amines via oxidative coupling. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it efficient and environmentally friendly . Another method involves the sulfonation of thiophene using concentrated sulfuric acid to produce thiophene-2-sulfonic acid, which can then be converted to thiophene sulfonamide .

Industrial Production Methods: Industrial production of thiophene sulfonamides often involves large-scale oxidative coupling reactions. The use of readily available low-cost commodity chemicals such as thiols and amines makes this method economically viable for industrial applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Thiophensulfonamide durchlaufen verschiedene chemische Reaktionen, darunter:

Oxidation: Thiophensulfonamide können zu Sulfonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können Sulfonamide zu Sulfenamide oder Sulfinamide umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden oft verwendet.

Substitution: Elektrophile Reagenzien wie Halogene und Nitriermittel werden häufig eingesetzt

Wichtigste gebildete Produkte:

Oxidation: Thiophensulfonsäuren.

Reduktion: Thiophensulfenamide und Sulfinamide.

Substitution: Verschiedene substituierte Thiophenderivate

Wissenschaftliche Forschungsanwendungen

Thiophensulfonamide haben eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie werden als Bausteine bei der Synthese komplexerer Moleküle und Materialien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Thiophensulfonamiden beinhaltet ihre Wechselwirkung mit bestimmten molekularen Zielstrukturen. So binden Thiophensulfonamide beispielsweise als Carboanhydrase-Inhibitoren an das aktive Zentrum des Enzyms und hemmen dessen Aktivität. Diese Hemmung wird durch die Wechselwirkung der Sulfonamidgruppe mit dem im aktiven Zentrum des Enzyms vorhandenen Zinkion erreicht . Die Thiophen-Einheit trägt ebenfalls zur Bindungsaffinität und Spezifität der Verbindung bei .

Wirkmechanismus

The mechanism of action of thiophene sulfonamides involves their interaction with specific molecular targets. For example, as carbonic anhydrase inhibitors, thiophene sulfonamides bind to the active site of the enzyme, inhibiting its activity. This inhibition is achieved through the interaction of the sulfonamide group with the zinc ion present in the enzyme’s active site . The thiophene moiety also contributes to the binding affinity and specificity of the compound .

Vergleich Mit ähnlichen Verbindungen

Thiophensulfonamide können mit anderen Sulfonamidderivaten und Thiophen-basierten Verbindungen verglichen werden:

Sulfonamidderivate: Ähnliche Verbindungen sind Benzolsulfonamide und Pyridinsulfonamide.

Thiophen-basierte Verbindungen: Andere Thiophenderivate, wie Thiophencarboxamide und Thiophensulfonsäuren, weisen einige strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren funktionellen Gruppen und ihrer Reaktivität.

Liste ähnlicher Verbindungen:

- Benzolsulfonamide

- Pyridinsulfonamide

- Thiophencarboxamide

- Thiophensulfonsäuren

Zusammenfassend lässt sich sagen, dass Thiophensulfonamide vielseitige Verbindungen mit einem bedeutenden Potenzial in verschiedenen wissenschaftlichen und industriellen Bereichen sind. Ihre einzigartigen strukturellen Merkmale und ihre Reaktivität machen sie zu wertvollen Werkzeugen für Forschung und Entwicklung in Chemie, Biologie, Medizin und Industrie.

Biologische Aktivität

Thiophene-2-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a sulfonamide group, which is known for its ability to interact with various biological targets. The general structure can be represented as follows:

1. Inhibition of Carbonic Anhydrase

This compound has been identified as a potent inhibitor of carbonic anhydrase (CA) isoenzymes, specifically hCA-I and hCA-II.

- Inhibition Potency : In a study, thiophene-based sulfonamides demonstrated IC50 values ranging from 69 nM to 70 µM for hCA-I and 23.4 nM to 1.405 µM for hCA-II. The K_i values were noted to be between 66.49 ± 17.15 nM and 234.99 ± 15.44 µM for hCA-I, and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA-II, indicating strong noncompetitive inhibition properties .

| Isoenzyme | IC50 Range (nM) | K_i Range (nM) |

|---|---|---|

| hCA-I | 69 - 70,000 | 66.49 - 234.99 |

| hCA-II | 23.4 - 1,405 | 74.88 - 38.04 |

2. Anticancer Activity

This compound derivatives have shown promising anticancer activity in various studies:

- In Vitro Studies : A series of thiophene derivatives were synthesized and evaluated against human breast cancer cell lines (MCF7). Compounds exhibited cytotoxic effects with IC50 values as low as 9.55 µM, demonstrating significant potential as anticancer agents .

| Compound ID | IC50 (µM) |

|---|---|

| Compound 6 | 10.25 |

| Compound 7 | 9.70 |

| Compound 9 | 9.55 |

3. Antibacterial Properties

Recent research highlighted the antibacterial efficacy of this compound derivatives against multi-drug resistant strains such as New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147.

- Efficacy : The synthesized compounds exhibited significant antibacterial activity, suggesting their potential use in treating infections caused by resistant bacteria .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- Carbonic Anhydrase Inhibition : The compound binds to the enzyme outside the catalytic site, affecting its activity without directly blocking substrate access.

- Anticancer Mechanism : The anticancer effects are likely mediated through apoptosis induction and disruption of cancer cell proliferation pathways .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- In Silico Studies : Research utilizing molecular docking techniques revealed that this compound acts as a moderately potent inhibitor against targets related to Alzheimer's disease, highlighting its potential in neurodegenerative conditions .

- JNK Inhibition : A novel variant of thiophene sulfonamide was identified as a selective inhibitor of c-Jun N-terminal kinase (JNK), which plays a critical role in various inflammatory diseases .

Eigenschaften

IUPAC Name |

thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFDYVNEGTXQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212801 | |

| Record name | 2-Thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6339-87-3 | |

| Record name | 2-Thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6339-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiophenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIOPHENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6Q26TS6AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.